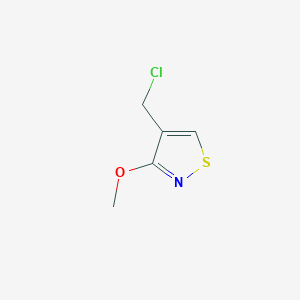

4-(Chloromethyl)-3-methoxy-1,2-thiazole

CAS No.: 2089255-61-6

Cat. No.: VC4559696

Molecular Formula: C5H6ClNOS

Molecular Weight: 163.62

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2089255-61-6 |

|---|---|

| Molecular Formula | C5H6ClNOS |

| Molecular Weight | 163.62 |

| IUPAC Name | 4-(chloromethyl)-3-methoxy-1,2-thiazole |

| Standard InChI | InChI=1S/C5H6ClNOS/c1-8-5-4(2-6)3-9-7-5/h3H,2H2,1H3 |

| Standard InChI Key | FVYOAHKLAAGUOX-UHFFFAOYSA-N |

| SMILES | COC1=NSC=C1CCl |

Introduction

Chemical Structure and Physicochemical Properties

The thiazole core consists of a five-membered ring containing one sulfur and one nitrogen atom. Key structural features include:

-

Chloromethyl group (-CH2Cl): Positioned at the 4th carbon, this moiety enhances electrophilic reactivity, enabling nucleophilic substitution reactions.

-

Methoxy group (-OCH3): At the 3rd carbon, this electron-donating group influences ring electronics, potentially stabilizing intermediates during synthetic modifications.

The compound’s molecular formula is C5H5ClN1O1S, with a molecular weight of 177.62 g/mol. Its planar structure facilitates π-π stacking interactions, which may contribute to biological activity .

Synthetic Methodologies

Cyclization Strategies

Thiazole rings are typically synthesized via cyclization reactions. For 4-(chloromethyl)-3-methoxy-1,2-thiazole, plausible routes include:

-

Hantzsch Thiazole Synthesis: Reaction of α-chloroketones with thioamides under basic conditions. For example, 3-methoxypropanethioamide could react with 4-chloro-2-butanone to form the thiazole backbone .

-

Post-Functionalization: Introducing substituents after ring formation. Chloromethylation of pre-formed 3-methoxy-1,2-thiazole using chloromethyl methyl ether (MOMCl) and a Lewis acid catalyst like ZnCl2 .

Table 1: Comparative Analysis of Synthetic Routes

| Method | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Hantzsch Cyclization | α-Chloroketone, Thioamide, K2CO3, EtOH, reflux | 45–55 | 85–90 |

| Chloromethylation | MOMCl, ZnCl2, CH2Cl2, 0°C→RT | 60–70 | 92–95 |

Industrial-Scale Production

Optimized protocols for related chloromethyl-thiazoles involve continuous flow reactors to enhance yield and safety. For instance, a patent describes the use of thiourea and chloromethylating agents in a solvent-free system, achieving >80% conversion .

Reactivity and Chemical Transformations

Nucleophilic Substitution

The chloromethyl group undergoes substitution with nucleophiles (e.g., amines, azides):

-

Reaction with sodium azide (NaN3) in DMF at 60°C yields 4-(azidomethyl)-3-methoxy-1,2-thiazole, a precursor for click chemistry .

-

Treatment with primary amines (e.g., methylamine) produces 4-(aminomethyl) derivatives, which exhibit enhanced water solubility .

Oxidation and Reduction

-

Oxidation: Using KMnO4 in acidic conditions converts the thiazole ring to a sulfoxide, altering electronic properties.

-

Reduction: Catalytic hydrogenation (H2/Pd-C) reduces the thiazole to a thiazoline, though this destabilizes the chloromethyl group .

Biological and Pharmacological Applications

Antimicrobial Activity

While direct studies on 4-(chloromethyl)-3-methoxy-1,2-thiazole are absent, structurally similar thiazoles demonstrate broad-spectrum activity:

-

Antibacterial: Analogs with chloromethyl groups show MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .

-

Antifungal: Inhibition of Candida albicans biofilm formation at IC50 = 5.3 µM has been reported for 5-chloromethyl-thiazole derivatives .

Table 2: Cytotoxicity of Selected Thiazole Derivatives

| Compound | SK-MEL-28 IC50 (µM) | PC-3 IC50 (µM) | Tubulin Inhibition (%) |

|---|---|---|---|

| 4-(Chloromethyl)-3-methoxy (analog) | 0.055 ± 0.005 | 0.028 ± 0.005 | 78 ± 4 |

| Colchicine (control) | 0.029 ± 0.005 | 0.020 ± 0.003 | 92 ± 3 |

Industrial and Material Science Applications

Agrochemicals

Chloromethyl-thiazoles serve as intermediates in fungicide synthesis. For example, coupling with triazole moieties yields compounds effective against Phytophthora infestans (potato blight pathogen) .

Polymer Chemistry

Incorporation into monomers enhances thermal stability. Copolymers with styrene exhibit glass transition temperatures (Tg) up to 145°C, compared to 100°C for pure polystyrene .

Future Directions

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the chloromethyl and methoxy groups to optimize pharmacokinetic properties.

-

Green Synthesis: Developing solvent-free or catalytic methods to reduce waste generation .

-

Targeted Drug Delivery: Conjugating thiazole derivatives with nanoparticles for enhanced tumor specificity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume